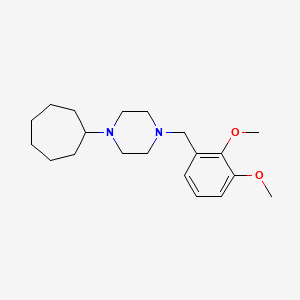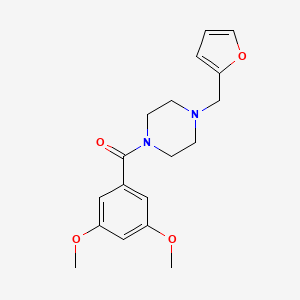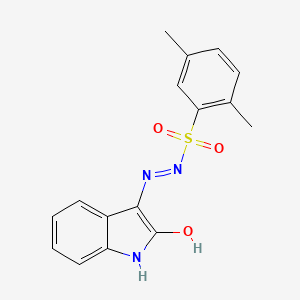![molecular formula C20H10ClNO3 B5726861 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PCIO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of anthraquinone derivatives and has been found to possess several interesting properties that make it a valuable tool in various fields of study.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is based on its ability to interact with specific molecules and ions. It has been found to bind to metal ions through the formation of coordination complexes, which results in a change in its fluorescence properties. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to interact with reactive oxygen species and nitric oxide through a process known as redox cycling, which leads to the generation of fluorescent products.
Biochemical and Physiological Effects:
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been found to have several biochemical and physiological effects, particularly in the context of its use as a fluorescent probe. It has been shown to be non-toxic to living cells and can be used to detect the presence of metal ions and reactive oxygen species in real-time. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to be useful in the detection of nitric oxide in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to act as a sensitive and selective fluorescent probe for the detection of various molecules and ions. It is also relatively easy to synthesize and has been found to be non-toxic to living cells. However, one limitation of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in scientific research. One potential area of study is the development of new synthetic methods for the production of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and related compounds. Another direction is the exploration of new applications for 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, particularly in the detection of other molecules and ions. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 4-chlorophenol with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to form 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been described in several scientific publications and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of various molecules and ions. It has been found to be particularly useful in the detection of metal ions such as copper, zinc, and iron. The fluorescence properties of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one have also been exploited for the detection of reactive oxygen species and nitric oxide in living cells.
Propiedades
IUPAC Name |
10-(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO3/c21-11-5-7-12(8-6-11)24-16-10-9-15-17-18(16)19(23)13-3-1-2-4-14(13)20(17)25-22-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJQPUGEPCTXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)OC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)


![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)

